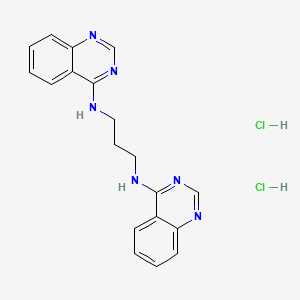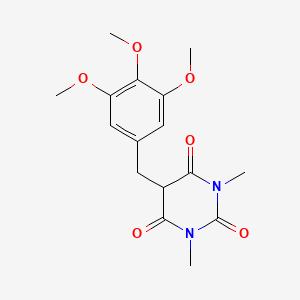
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol, also known as Fasudil, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Fasudil was first developed as a vasodilator, but its pharmacological properties have since been explored for a variety of other indications.
Mecanismo De Acción
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is a potent inhibitor of Rho-kinase, an enzyme that plays a key role in regulating smooth muscle contraction and cell motility. By inhibiting Rho-kinase, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol reduces the constriction of blood vessels and promotes vasodilation. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol also has neuroprotective effects, which are thought to be mediated through its ability to inhibit Rho-kinase and reduce inflammation.
Biochemical and Physiological Effects
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to have a variety of biochemical and physiological effects. In addition to its vasodilatory and neuroprotective effects, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to reduce oxidative stress, inhibit apoptosis, and modulate the immune response. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has several advantages as a research tool. It is a well-characterized molecule with a known mechanism of action, making it a useful tool for studying Rho-kinase signaling pathways. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is also relatively easy to synthesize and has a low toxicity profile, making it a safe and effective tool for in vitro and in vivo experiments.
One limitation of 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is its poor solubility in water, which can make it difficult to administer in certain experimental settings. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is also metabolized quickly in vivo, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several potential future directions for research on 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to improve cognitive function and reduce inflammation in animal models of these diseases, and further research is needed to determine its potential as a treatment.
Another potential area of research is 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol's effects on cancer. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to have anti-cancer effects in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy.
Finally, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol's effects on cardiovascular disease and stroke continue to be an area of active research. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been shown to reduce blood pressure and improve blood flow in animal models of hypertension and stroke, and further research is needed to determine its potential as a treatment for these conditions.
Métodos De Síntesis
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol can be synthesized through a multistep process that involves the condensation of 2-methoxyphenol with 3,4-dimethoxybenzaldehyde to form a Schiff base. This intermediate is then reduced with sodium borohydride to yield the final product, 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol.
Aplicaciones Científicas De Investigación
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been the subject of numerous scientific studies, primarily for its potential therapeutic applications. Research has focused on its effects on cardiovascular disease, stroke, and neurodegenerative disorders. 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has also been studied for its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-12-4-5-15(20)14(9-12)18-13-10-17(23-3)16(22-2)8-11(13)6-7-19-18/h4-5,8-10,18-20H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAUCQPRSJTDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2C3=CC(=C(C=C3CCN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B4880236.png)

![N-(2-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4880244.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B4880245.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B4880249.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4880256.png)

![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4880264.png)




![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-thiopyran-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4880312.png)